molecular formula C24H27ClN4O2S B2773226 4-cyano-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride CAS No. 1215477-56-7

4-cyano-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride

Cat. No. B2773226
CAS RN: 1215477-56-7
M. Wt: 471.02
InChI Key: PRTXCVWCWVZAMK-UHFFFAOYSA-N
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Description

4-cyano-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C24H27ClN4O2S and its molecular weight is 471.02. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Thiazole derivatives are synthesized through various chemical reactions, showcasing their versatility in creating biologically active compounds. For instance, compounds derived from 2-aminothiazole and 2-amino-2-thiazoline demonstrate significant anti-inflammatory activity, indicating the chemical utility of thiazole derivatives in developing therapeutic agents (Lynch et al., 2006). Similarly, the synthesis of Gefitinib, a notable anticancer drug, involves intermediates related to thiazole, underscoring the role of such compounds in pharmaceutical synthesis (Jin et al., 2005).

Biological Activities

Thiazole derivatives exhibit a wide range of biological activities. Antimicrobial and antitumor properties have been a significant focus, with some derivatives showing promising activity against various cancer cell lines and microbial pathogens. For instance, N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides have been identified as potential anticancer agents, highlighting the thiazole ring's contribution to antitumor activity (Horishny et al., 2020). Moreover, derivatives designed and synthesized for anticancer evaluation against multiple cancer cell lines demonstrate the adaptability and potential of thiazole-based compounds in medicinal chemistry (Ravinaik et al., 2021).

Molecular and Crystal Structure Analysis

The study of the molecular and crystal structure of thiazole derivatives, such as sulfonamides and their hydrochloride salts, offers insights into their conformational behavior and stability. These analyses are crucial for understanding the interaction mechanisms of these compounds when binding to biological targets or forming materials with specific properties (Remko et al., 2010).

properties

IUPAC Name

4-cyano-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2S.ClH/c1-17-4-9-21-22(18(17)2)26-24(31-21)28(11-3-10-27-12-14-30-15-13-27)23(29)20-7-5-19(16-25)6-8-20;/h4-9H,3,10-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTXCVWCWVZAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC=C(C=C4)C#N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride

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